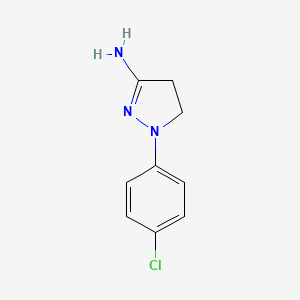

1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-3,4-dihydropyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-4H,5-6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCZCIBPDMLGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502256 | |

| Record name | 1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6508-11-8 | |

| Record name | 1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Synthesis

The synthesis begins with the Claisen-Schmidt condensation between 4-chlorobenzaldehyde and a methyl ketone (e.g., acetone) in alkaline conditions. This forms the chalcone intermediate, (E)-4-(4-chlorophenyl)but-3-en-2-one, characterized by its α,β-unsaturated ketone structure. The reaction proceeds via nucleophilic attack of the enolate ion on the carbonyl carbon of the aldehyde, followed by dehydration.

Representative Reaction Conditions

Cyclization with Hydrazine Hydrate

The chalcone intermediate undergoes cyclization with hydrazine hydrate in ethanol, facilitated by catalytic HCl. Hydrazine attacks the carbonyl group, initiating ring closure to form the pyrazoline core. The 4-chlorophenyl group occupies position 1 of the pyrazoline ring, while the amine group resides at position 3.

Optimized Cyclization Protocol

- Hydrazine Hydrate : 1.5 equiv

- Solvent : Absolute ethanol

- Catalyst : 2 drops concentrated HCl

- Temperature : Reflux for 8–10 hours

- Workup : Distillation under reduced pressure, followed by recrystallization (ethanol)

- Yield : 60–72%

Mechanistic Insight

- Nucleophilic Attack : Hydrazine’s terminal nitrogen attacks the chalcone’s β-carbon, forming a hydrazone intermediate.

- Ring Closure : Intramolecular cyclization occurs as the adjacent nitrogen attacks the carbonyl carbon, eliminating water.

- Aromatization : The dihydropyrazoline intermediate stabilizes via conjugation, yielding the saturated pyrazoline.

Alternative Synthetic Approaches

Hydrazine Salts in Cyclization Reactions

Patent literature describes the use of hydrazinium salts (e.g., hydrazinium hydrochloride) with α,β-unsaturated nitriles or ketones to access pyrazoline derivatives. For example, reacting sodium cyanoacetone with hydrazinium monohydrochloride in toluene generates 3-amino-5-methylpyrazole, a related structure. Adapting this method, 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine could be synthesized by substituting cyanoacetone with a 4-chlorophenyl-containing precursor.

Key Advantages

In Situ Chalcone Formation

To circumvent chalcone instability, in situ generation is employed. A mixture of sodium cyanoacetone, hydrazine hydrate, and HCl in toluene liberates cyanoacetone, which immediately reacts with hydrazine to form the pyrazoline. This one-pot method reduces purification steps and improves efficiency.

Procedure

- Combine sodium cyanoacetone (1.0 equiv) and hydrazine hydrate (1.2 equiv) in toluene.

- Add 10% HCl dropwise at 16–35°C to release cyanoacetone.

- Reflux for 4 hours, isolate via distillation.

- Yield : 72%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalytic Acid Use

HCl (2–5 mol%) accelerates cyclization by protonating the carbonyl oxygen, increasing electrophilicity. Excessive acid, however, promotes side reactions like polymerization.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Thin-layer chromatography (TLC) using acetone:petroleum ether (2:8) confirms homogeneity.

Comparative Analysis of Synthetic Methods

Key Observations

- Chalcone cyclization offers simplicity but moderate yields.

- Hydrazinium salt methods achieve higher yields via efficient byproduct removal.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or catalysis.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine has shown promise as a potential anticonvulsant agent , demonstrating protective effects against seizures in animal models. Its mechanism of action may involve modulation of neurotransmitter activity in the brain, making it a candidate for further drug development targeting neurological disorders.

Research indicates that this compound interacts with various molecular targets within biological systems. Its ability to modulate neurotransmitter pathways suggests potential therapeutic applications in treating conditions such as epilepsy and other neurological disorders.

Enzyme Inhibition

The compound is being investigated for its potential as an enzyme inhibitor , with studies suggesting it may interfere with specific biochemical pathways. This property opens avenues for its application in developing drugs for metabolic disorders and other diseases where enzyme regulation is crucial.

Anticonvulsant Activity Study

In a study assessing anticonvulsant properties, this compound was administered to animal models exhibiting seizure activity. Results indicated a significant reduction in seizure frequency and duration compared to control groups, suggesting its efficacy as a potential therapeutic agent for epilepsy .

Interaction with Biological Macromolecules

Another research avenue explored the interaction of this compound with biological macromolecules such as proteins and enzymes. The findings indicated that it could bind effectively to certain enzyme active sites, thereby inhibiting their function and altering metabolic pathways .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The following table summarizes structural differences and biological relevance of selected analogs:

Impact of Structural Modifications

Phenyl Substituent Position

- 4-Chlorophenyl vs. In contrast, the 4-Cl group in the target compound may offer a balance between lipophilicity and steric bulk.

- 3-Chlorophenyl (): The meta-chloro substitution alters electronic distribution and steric interactions, which could reduce kinase-targeting efficacy compared to para-substituted analogs.

Pyrazole Ring Saturation

- 4,5-Dihydro vs. Unsaturated analogs (e.g., 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) lack this feature, which may reduce rigidity and alter binding kinetics .

Functional Group Modifications

- Amide Derivatives (Compounds 35, 37): Substitution of the amine with pyridinecarboxamide or pyridazinecarboxamide groups (e.g., Compound 35) enhances molecular interactions with kinase active sites, as evidenced by their role in c-Abl activation .

- Trifluoromethyl Group (): The CF3 substituent at C3 improves metabolic stability and hydrophobic interactions, making it suitable for pharmaceutical applications .

Derivative Preparation

- Amide Formation (General Procedure A): The amine group reacts with carboxylic acids (e.g., 4-pyridinecarboxylic acid) using HATU/DIPEA in DCM, yielding activators like Compound 35 with moderate yields (e.g., 13% in some cases) .

- Microwave-Assisted Reactions: highlights microwave heating (100°C, 15 min) for oxidations, though yields remain low (3%), indicating challenges in scaling .

Biological Activity

1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative has been investigated for its potential as an anticancer agent, antimicrobial agent, and its role in various therapeutic applications. This article compiles and analyzes the current research findings regarding the biological activity of this compound.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring. The compound's CAS number is 6508-11-8, and it is often synthesized through various methods that modify the pyrazole scaffold to enhance its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of pyrazole have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 10c | HCT-116 | 1.82 |

| HePG-2 | 5.55 | |

| MCF-7 | 2.86 | |

| DOX (control) | HCT-116 | 5.23 |

| HePG-2 | 4.50 | |

| MCF-7 | 4.17 |

These findings indicate that certain pyrazole derivatives can outperform conventional chemotherapeutics like doxorubicin (DOX) in terms of potency against specific cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. A range of pyrazole derivatives has shown promising results against various pathogens:

| Derivative | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 - 0.25 |

| Staphylococcus epidermidis | 0.22 - 0.25 |

The most active derivatives exhibited bactericidal effects and inhibited biofilm formation, suggesting their potential as therapeutic agents against resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural characteristics. The presence of specific substituents on the pyrazole ring can enhance or diminish their activity:

- Electron-withdrawing groups : Such as chlorine at the para position enhance anticancer activity.

- Substituent effects : Variations in the substituents at the phenyl ring can lead to different levels of cytotoxicity and selectivity against cancer cell lines.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines, demonstrating that compounds with specific substitutions exhibited enhanced apoptosis-inducing capabilities .

- Antimicrobial Efficacy : Research conducted on the antimicrobial activity revealed that certain derivatives effectively inhibited growth and biofilm formation in clinical isolates of Staphylococcus spp., showcasing their potential for treating infections caused by resistant strains .

Q & A

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine, and how can intermediates be optimized for yield?

The compound is typically synthesized via cyclization of hydrazine derivatives with β-ketoesters or β-diketones. A multi-step approach involves:

- Vilsmeier–Haack formylation to introduce aldehyde groups to pyrazolone precursors .

- Oxidation and acylation to generate carbonyl intermediates, followed by thiourea coupling for functionalization . Yield optimization can be achieved by adjusting reaction time, temperature, and catalysts (e.g., acetic acid for cyclization). Purification via column chromatography or recrystallization improves purity .

Q. How can the structural and electronic properties of this compound be characterized?

- X-ray crystallography provides precise bond lengths and angles (e.g., triclinic crystal system with space group P1, as seen in similar pyrazole derivatives) .

- Spectroscopic methods :

Q. What reaction mechanisms are involved in the formation of 4,5-dihydro-1H-pyrazole derivatives?

The mechanism typically involves:

- Nucleophilic attack of hydrazine on α,β-unsaturated carbonyl compounds.

- Cyclization via intramolecular dehydration to form the pyrazoline ring. Substituents on the phenyl ring (e.g., 4-chloro) influence reaction kinetics by altering electron density .

Q. How does the solubility profile of this compound affect its applicability in biological assays?

Solubility in polar solvents (e.g., DMSO, ethanol) can be determined via HPLC or UV-Vis spectrophotometry . Poor aqueous solubility may require derivatization (e.g., salt formation with HCl) or nanoformulation for in vitro studies .

Q. What experimental design strategies minimize variability in synthesizing pyrazole derivatives?

Use statistical design of experiments (DoE) to optimize parameters:

- Factorial designs identify critical variables (e.g., molar ratios, solvent polarity).

- Response surface methodology (RSM) models nonlinear relationships between inputs and outputs .

Advanced Research Questions

Q. How can contradictory spectral or crystallographic data for this compound be resolved?

- Orthogonal validation : Cross-check NMR/IR with X-ray data to confirm bond assignments.

- Dynamic NMR can resolve conformational ambiguities (e.g., rotational barriers in the dihydropyrazole ring) .

- High-resolution mass spectrometry (HRMS) verifies molecular ion peaks .

Q. What strategies improve scalability and sustainability in large-scale synthesis?

- Continuous flow reactors enhance heat/mass transfer and reduce waste .

- Green solvents (e.g., ethanol, water) and catalytic systems (e.g., biocatalysts) minimize environmental impact .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Quantum chemical calculations (e.g., DFT) model transition states and activation energies.

- Reaction path searching algorithms (e.g., artificial force induced reaction, AFIR) identify feasible pathways for functionalization .

Q. What in vitro models are suitable for studying its potential neuropharmacological effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.